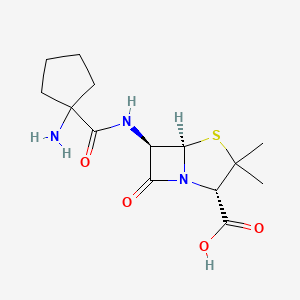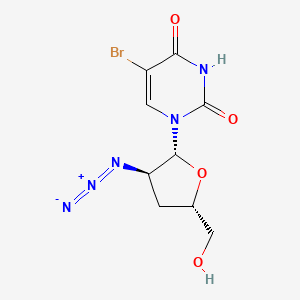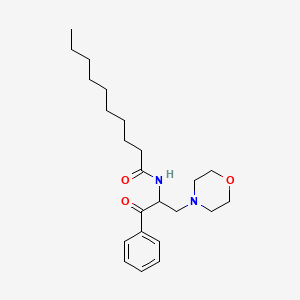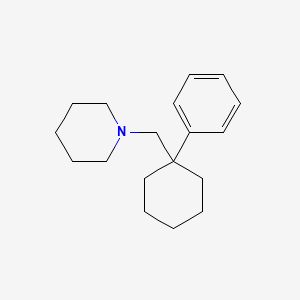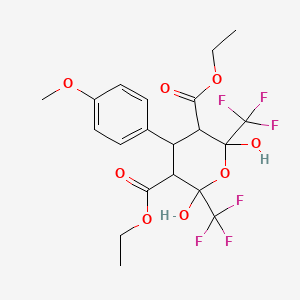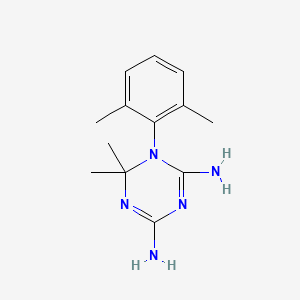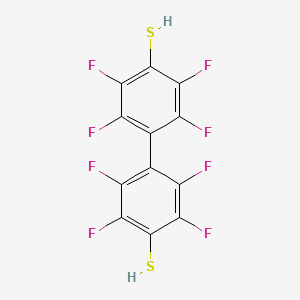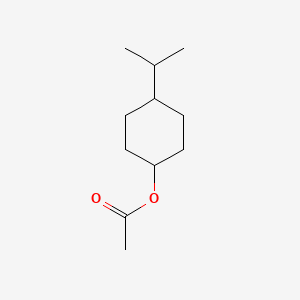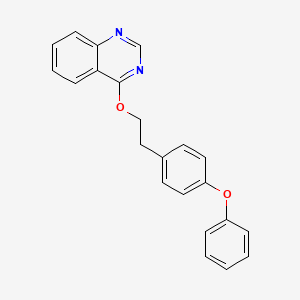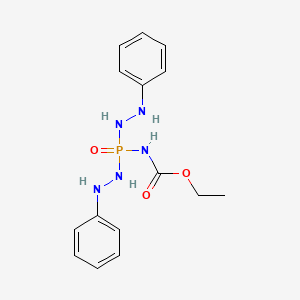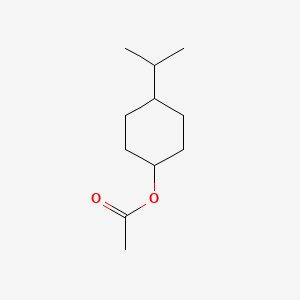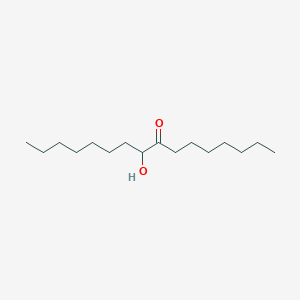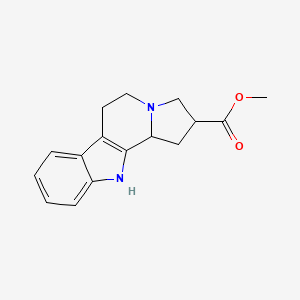
Methyl 2,3,5,6,11,11b-hexahydro-1H-indolizino(8,7-b)indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,5,6,11,11b-hexahydro-1H-indolizino(8,7-b)indole-2-carboxylate is a complex organic compound with a unique structure that includes an indolizinoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,5,6,11,11b-hexahydro-1H-indolizino(8,7-b)indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted indole, the compound can be synthesized through a series of steps involving alkylation, cyclization, and esterification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,5,6,11,11b-hexahydro-1H-indolizino(8,7-b)indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at positions where functional groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2,3,5,6,11,11b-hexahydro-1H-indolizino(8,7-b)indole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting neurological or oncological pathways.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its synthesis and reactions are of interest for developing efficient and sustainable industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2,3,5,6,11,11b-hexahydro-1H-indolizino(8,7-b)indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxylates: These compounds share a similar core structure and are often used in similar applications.
Indolizines: Compounds with an indolizine core are structurally related and may exhibit similar chemical properties.
Uniqueness
Methyl 2,3,5,6,11,11b-hexahydro-1H-indolizino(8,7-b)indole-2-carboxylate is unique due to its specific substitution pattern and the presence of both indole and indolizine moieties. This dual structure can confer unique reactivity and biological activity, distinguishing it from other related compounds.
Properties
CAS No. |
2442-87-7 |
|---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
methyl 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole-2-carboxylate |
InChI |
InChI=1S/C16H18N2O2/c1-20-16(19)10-8-14-15-12(6-7-18(14)9-10)11-4-2-3-5-13(11)17-15/h2-5,10,14,17H,6-9H2,1H3 |
InChI Key |
XKJYWJCEEMLZSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2C3=C(CCN2C1)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



